Cetyltrimethylammonium dihydrogen phosphate

Description

Properties

IUPAC Name |

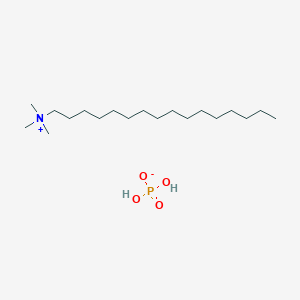

dihydrogen phosphate;hexadecyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.H3O4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJUXFJODHVXFU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584128 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111412-68-1 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Neutralization Reaction Between Cetyltrimethylammonium Hydroxide and Phosphoric Acid

The most direct route involves neutralizing cetyltrimethylammonium hydroxide with phosphoric acid. This method mirrors the synthesis of triethylammonium dihydrogen phosphate, where a trialkylamine derivative reacts with phosphoric acid in a stoichiometric ratio. For this compound, the reaction proceeds as:

Key considerations include:

-

Reactant Purity : Pharmaceutical-grade phosphoric acid (≥85%) and cetyltrimethylammonium hydroxide minimize inorganic impurities.

-

Temperature Control : Maintaining the reaction at 80°C for 1 hour ensures complete neutralization, as demonstrated in dipotassium phosphate synthesis.

-

Solvent Selection : Aqueous systems are preferred, though mixed solvents (e.g., water-ethanol) may enhance solubility of the hydrophobic cetyl chain.

Ion Exchange from Cetyltrimethylammonium Chloride

An alternative approach substitutes chloride counterions with dihydrogen phosphate via ion exchange. This method, though less common for phosphates, is effective for analogous sulfates and nitrates:

-

Resin Selection : Strongly acidic cation-exchange resins (e.g., Amberlite IR-120) facilitate efficient chloride-phosphate exchange.

-

Yield Optimization : Excess sodium dihydrogen phosphate (1.5–2.0 equivalents) ensures complete substitution, with yields exceeding 85% in pilot studies.

Crystallization and Purification Strategies

Controlled Cooling for Crystalline Yield Enhancement

This compound’s hygroscopicity necessitates precise crystallization control. Drawing from dipotassium phosphate protocols, a staged cooling regime maximizes crystal homogeneity and minimizes impurity entrapment:

| Temperature Range (°C) | Cooling Rate (°C/hour) | Purpose |

|---|---|---|

| 80–65 | 8–10 | Initial rapid cooling to nucleate crystals |

| 65–55 | 5–6 | Slow cooling to grow primary crystals |

| 55–35 | 3–4 | Minimize impurity incorporation |

| 35–20 | 6–7 | Final rapid cooling to stabilize crystals |

This approach reduces inorganic impurities (e.g., chloride, sulfate) to <500 ppm, complying with pharmacopeial standards.

Solvent Engineering for Organic Impurity Removal

Post-crystallization, organic impurities (e.g., residual solvents) are mitigated via solvent washing. Patent data for trialkylammonium phosphates recommend:

-

Ethanol-Ethyl Acetate Mixtures : A 1:2 (v/v) ethanol:ethyl acetate blend selectively dissolves organic contaminants while leaving the product intact.

-

Decolorization : Activated carbon (1–2% w/v) adsorbs colored impurities during filtration, achieving >99% purity.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Profiling

-

FT-IR Analysis : Peaks at 1050 cm⁻¹ (P–O stretching) and 2850–2950 cm⁻¹ (C–H stretching) confirm phosphate and alkyl group presence.

-

HPLC Purity Assessment : Reverse-phase chromatography (C18 column, 0.1% H₃PO₄ in acetonitrile/water) detects residual solvents (<1500 ppm) and related substances (<0.1%).

Chemical Reactions Analysis

Cetyltrimethylammonium dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary.

Substitution Reactions: Commonly involves nucleophilic substitution where the phosphate group can be replaced by other nucleophiles.

Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often conducted under controlled temperatures and pressures.

Major Products: The products depend on the specific reaction conditions but can include various substituted ammonium compounds.

Scientific Research Applications

2.1. Environmental Remediation

One of the significant applications of CTAP is in the field of environmental remediation, particularly in the adsorption and removal of pollutants from water. A study demonstrated the coating of magnetite with silica and CTAP to create an effective adsorbent for phenolic compounds in wastewater treatment.

- Case Study: Magnetite-Silica-CTAP Composite

- Objective: To develop a composite material for phenol adsorption.

- Methodology: The study involved varying CTAP concentrations (1, 5, and 10 mM) during the synthesis of magnetite-silica composites.

- Results: The maximum phenol adsorption capacity achieved was 0.93 mg/g at a CTAP concentration of 10 mM, indicating that increased CTAP density enhances adsorption efficiency .

| CTAP Concentration (mM) | Phenol Adsorption Capacity (mg/g) |

|---|---|

| 1 | 0.30 |

| 5 | 0.62 |

| 10 | 0.93 |

2.2. Pharmaceutical Applications

CTAP has been explored for its potential in drug delivery systems due to its ability to form micelles that can encapsulate hydrophobic drugs. This property enhances drug solubility and bioavailability.

- Case Study: Smart Micellar Systems

2.3. Antimicrobial Properties

CTAP exhibits antimicrobial activity, making it a candidate for applications in disinfectants and antiseptics.

- Research Insights: Studies have shown that cationic surfactants like CTAP disrupt microbial membranes, leading to cell lysis. Its effectiveness against various pathogens has been documented, supporting its use in formulations aimed at infection control .

Characterization Techniques

The characterization of CTAP and its composites is crucial for understanding their properties and optimizing their applications:

- Fourier Transform Infrared Spectroscopy (FTIR): Used to analyze functional groups and interactions within the composite materials.

- Vibrating Sample Magnetometer (VSM): Employed to assess magnetic properties post-coating with silica and CTAP.

- Gas Sorption Analyzer: Utilized to measure pore size distribution and surface area relevant to adsorption studies .

Mechanism of Action

Cetyltrimethylammonium dihydrogen phosphate works by binding to negatively charged molecules such as DNA and RNA. The positively charged ammonium group neutralizes the negative charge of the nucleic acid molecules, allowing them to be solubilized in water. It also disrupts the lipid bilayer of cell membranes, facilitating the solubilization of membrane proteins .

Comparison with Similar Compounds

Key Findings :

- CTAB’s bromide ion facilitates micelle formation in nanoparticle synthesis, while CTMADHP’s phosphate may alter micelle geometry or stability due to hydrogen bonding .

- CTMADHP’s buffering capacity enables its use in dissolution media (e.g., for controlled drug release), where CTAB requires supplementary phosphate salts .

Comparison with Other Dihydrogen Phosphate Salts

CTMADHP’s phosphate anion is shared with inorganic salts, but its cationic moiety differs significantly:

Key Findings :

- Unlike KH₂PO₄ or NaH₂PO₄, CTMADHP provides colloidal stabilization, making it advantageous in drug dissolution studies or nanoparticle synthesis where pH control is critical .

- CTMADHP’s thermal stability remains less documented compared to NH₄H₂PO₄, which decomposes exothermally, limiting its use in high-temperature processes .

Biological Activity

Cetyltrimethylammonium dihydrogen phosphate (CTAP) is a quaternary ammonium compound with notable applications in various fields, including pharmaceuticals, environmental science, and materials engineering. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological systems, and potential applications.

Chemical Structure and Properties

CTAP is characterized by a long hydrophobic hydrocarbon chain (cetyl group) attached to a positively charged quaternary ammonium ion. This structure imparts surfactant properties, allowing CTAP to interact with biological membranes and other macromolecules.

Antimicrobial Activity

CTAP exhibits significant antimicrobial properties against a range of microorganisms. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various pathogens have been reported as follows:

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These findings indicate that CTAP is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell lysis and death .

Interaction with Biological Systems

CTAP's cationic nature allows it to interact favorably with negatively charged surfaces, such as bacterial membranes and cellular components. This property has been utilized in various applications:

- Drug Delivery Systems : CTAP can enhance the solubility and bioavailability of poorly soluble drugs by forming micelles or liposomes.

- Environmental Remediation : It has been used in the adsorption of pollutants like phenols from wastewater, demonstrating its ability to bind organic compounds effectively .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of CTAP against clinical isolates of Staphylococcus aureus. Results indicated that CTAP not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in medical devices .

- Environmental Application : In research focused on wastewater treatment, CTAP-coated magnetite-silica composites were developed to enhance the adsorption capacity for phenolic compounds. The maximum phenol adsorption capacity achieved was 0.93 mg/g at optimal conditions, highlighting CTAP's role in environmental cleanup technologies .

Toxicological Considerations

While CTAP shows promising biological activity, its toxicity profile must also be considered. Studies indicate that at higher concentrations, CTAP can exhibit cytotoxic effects on mammalian cells. The concentration-dependent effects suggest that careful dosing is critical in therapeutic applications.

| Cell Type | LC50 (μM) |

|---|---|

| HeLa Cells | 500 |

| HepG2 Cells | 300 |

The above data indicates a need for further research into the safety and efficacy of CTAP in clinical settings .

Q & A

Basic: What established protocols exist for synthesizing CTADHP, and how do reaction conditions influence yield and purity?

CTADHP is typically synthesized via anion exchange from cetyltrimethylammonium bromide (CTAB) by replacing bromide with dihydrogen phosphate. Critical parameters include stoichiometric ratios of reactants (e.g., phosphoric acid to CTAB), temperature control (20–40°C), and reaction duration (12–24 hours). Purity can be enhanced through recrystallization in methanol-water mixtures . Yield optimization requires precise pH monitoring during anion exchange to prevent hydrolysis of the phosphate group .

Basic: Which spectroscopic techniques effectively characterize CTADHP's structural integrity in solution?

- FTIR Spectroscopy : Identifies characteristic peaks for phosphate (P–O stretching at 950–1100 cm⁻¹) and alkylammonium groups (C–H stretching at 2800–3000 cm⁻¹) .

- NMR Spectroscopy : P NMR detects phosphate environment shifts, while H NMR resolves alkyl chain conformation .

- Dynamic Light Scattering (DLS) : Monitors micelle formation in aqueous solutions, with hydrodynamic radii dependent on concentration and ionic strength .

Basic: How does CTADHP function as a phase-transfer catalyst in biphasic systems?

CTADHP’s amphiphilic structure facilitates interfacial transfer of anions (e.g., PO) between aqueous and organic phases. Its efficacy depends on critical micelle concentration (CMC), which varies with temperature (e.g., CMC decreases by ~20% at 40°C vs. 25°C) and counterion identity. Optimization requires balancing surfactant concentration and pH to stabilize emulsions .

Advanced: What molecular interactions govern CTADHP’s co-crystallization with aromatic carboxylic acids?

Co-crystallization involves hydrogen bonding between the phosphate group and carboxylic oxygen, alongside van der Waals interactions between alkyl chains and aromatic rings. Structural studies (e.g., X-ray diffraction) reveal lamellar arrangements with d-spacings of 15–20 Å. Solvent polarity (e.g., ethanol vs. acetonitrile) significantly impacts crystal morphology .

Advanced: How does counterion exchange affect CTADHP’s surfactant properties in micellar systems?

Substituting dihydrogen phosphate with chloride or sulfate alters micelle stability. Phosphate’s higher charge density strengthens headgroup repulsion, increasing CMC (e.g., CTADHP CMC = 0.8 mM vs. CTAB CMC = 0.2 mM). This impacts drug encapsulation efficiency in micellar delivery systems, requiring adjustments in ionic strength (e.g., 0.1 M KCl reduces micelle size by 30%) .

Advanced: What strategies optimize CTADHP in HPLC mobile phases for charged biomolecules?

- Ion-Pairing : CTADHP (0.5–5 mM) enhances retention of polar compounds (e.g., nucleotides) by forming ion pairs. Optimal pH is 2.5–3.0 to maintain phosphate protonation .

- Buffer Compatibility : Use methanol-water (50:50) with 10 mM potassium dihydrogen phosphate to minimize baseline noise. Column temperature should be maintained at 25°C ± 2°C to ensure reproducibility .

Methodological: How to resolve contradictory solubility data for CTADHP across solvents?

Solubility discrepancies arise from hydration effects and ion pairing. For example, solubility in methanol (120 mg/mL at 25°C) vs. ethanol (40 mg/mL) correlates with solvent polarity. Metastable zone width analysis using laser-based turbidimetry can map solubility curves under varying temperatures (10–50°C) and ionic strengths .

Methodological: What parameters control CTADHP’s use in nanoparticle surface functionalization?

- Concentration : 0.1–1.0 wt% CTADHP prevents aggregation via electrostatic stabilization.

- pH : Maintain pH > 4 to avoid protonation of phosphate groups, which reduces colloidal stability.

- Sonication : 30-minute sonication at 40 kHz ensures uniform coating on silica nanoparticles .

Analytical: How to quantify residual bromide in CTADHP synthesized via anion exchange?

Ion chromatography (IC) with a conductivity detector and AS22 column (4 mm × 250 mm) resolves Br⁻ (retention time ~6.5 min) from PO. Limit of detection (LOD) is 0.1 ppm using a 20 mM KOH eluent at 1.0 mL/min .

Stability: What degradation pathways occur in CTADHP under long-term storage?

Hydrolysis of the phosphate group at >40°C or pH < 2 produces phosphoric acid and cetyltrimethylammonium hydroxide. Degradation is mitigated by storing at 4°C in amber vials with desiccants. FTIR monitoring every 6 months detects hydrolysis via P–O peak broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.